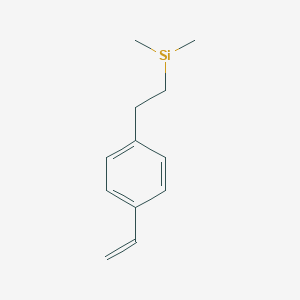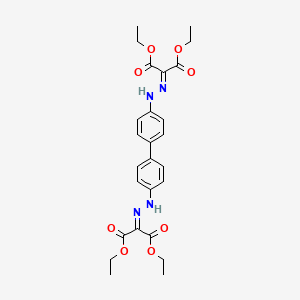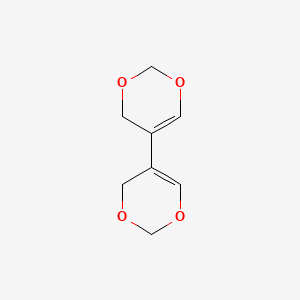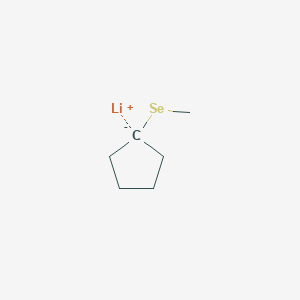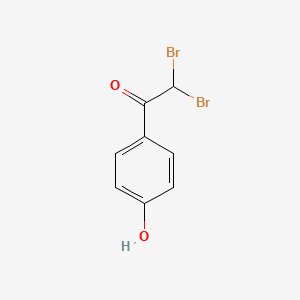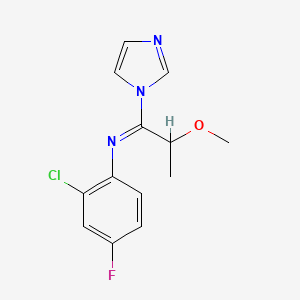
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine is a synthetic organic compound that features a combination of chloro, fluoro, imidazole, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Imidazole Derivative: The aniline derivative is reacted with glyoxal and ammonium acetate to form the imidazole ring.
Methoxylation: The imidazole derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Formation of Imines: The final step involves the formation of the imine by reacting the methoxylated imidazole derivative with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-ethoxypropan-1-imine
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxybutan-1-imine
Uniqueness
- Functional Groups : The presence of both chloro and fluoro groups along with the imidazole ring makes it unique.
- Applications : Its specific combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
93828-64-9 |
|---|---|
Molekularformel |
C13H13ClFN3O |
Molekulargewicht |
281.71 g/mol |
IUPAC-Name |
N-(2-chloro-4-fluorophenyl)-1-imidazol-1-yl-2-methoxypropan-1-imine |
InChI |
InChI=1S/C13H13ClFN3O/c1-9(19-2)13(18-6-5-16-8-18)17-12-4-3-10(15)7-11(12)14/h3-9H,1-2H3 |
InChI-Schlüssel |
VGBZAQAECZKWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=NC1=C(C=C(C=C1)F)Cl)N2C=CN=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


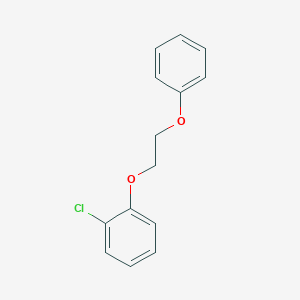
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)


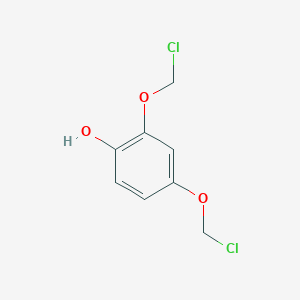
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
